

Spectroscopic Comparison of Synthesized versus Degradation-Derived Pregabalin Lactam

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Compound of Interest

Compound Name: Pregabalin lactam

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A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **pregabalin lactam** obtained from two distinct origins: direct chemical synthesis and as a degradation product of the active pharmaceutical ingredient (API), pregabalin. The formation of this lactam, a cyclic amide, is a critical parameter in the quality control and stability testing of pregabalin, as it represents a common impurity.[1] Understanding the spectroscopic identity of this impurity is paramount for its accurate detection and quantification. This document presents supporting experimental data and detailed methodologies to aid researchers in distinguishing and characterizing **pregabalin lactam**.

Pregabalin can undergo intramolecular cyclization, particularly under acidic conditions or upon heating, to form **pregabalin lactam** with the loss of a water molecule.[1][2] This degradation pathway is a significant concern during the manufacturing process and storage of pregabalin-containing drug products.

Experimental Methodologies

Detailed protocols for the synthesis of **pregabalin lactam** and its generation through forced degradation of pregabalin are outlined below. These methods provide a basis for obtaining the

respective materials for spectroscopic analysis.

Protocol 1: Synthesis of (S)-Pregabalin Lactam

This protocol is based on established chemical synthesis routes for pyrrolidinone structures. A common method involves the hydrogenation of a suitable precursor.[\[3\]](#)

Materials:

- (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one or (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one
- Palladium on carbon (Pd/C, 10%)
- Methanol (or other suitable alcohol solvent)
- Hydrogen gas
- Reaction vessel suitable for hydrogenation
- Filtration apparatus

Procedure:

- Dissolve the starting material, (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one or its isomer, in methanol in a hydrogenation-safe reaction vessel.
- Add a catalytic amount of 10% Pd/C to the solution.
- Pressurize the vessel with hydrogen gas (e.g., to 15 bar).[\[4\]](#)
- Stir the reaction mixture at room temperature for a designated period (e.g., 8 hours) or until reaction completion is confirmed by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, carefully vent the hydrogen gas from the vessel.
- Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.

- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude **pregabalin lactam**.
- Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity synthesized **pregabalin lactam**.

Protocol 2: Forced Degradation of Pregabalin to Yield Pregabalin Lactam

This protocol outlines a method for inducing the degradation of pregabalin to form its lactam impurity, simulating conditions that might be encountered during manufacturing or storage. Acidic conditions are known to promote this intramolecular cyclization.^[1]

Materials:

- (S)-Pregabalin
- Hydrochloric acid (e.g., 6N HCl)
- Reaction vessel with reflux condenser
- Heating mantle
- Extraction solvents (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

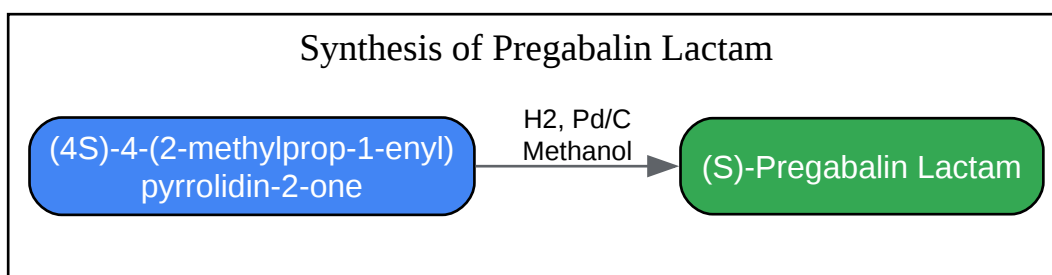
Procedure:

- Dissolve (S)-Pregabalin in a 6N solution of hydrochloric acid in a round-bottom flask.^[3]
- Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 15 hours).^[3]
- Monitor the reaction progress by HPLC to observe the formation of the lactam impurity.^[5]

- After the desired level of degradation is achieved, cool the reaction mixture to room temperature.
- Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield the degradation-derived **pregabalin lactam**.
- If necessary, purify the product using preparative chromatography to isolate the lactam from any remaining pregabalin and other degradation products.[6]

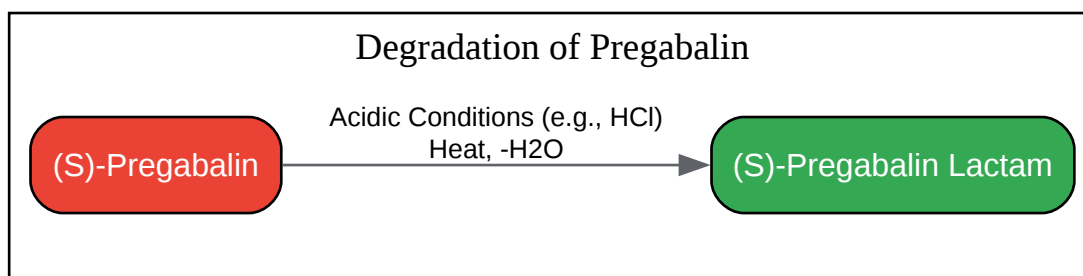
Logical & Experimental Workflows

The following diagrams illustrate the chemical pathways and the overall experimental workflow for comparing the two sources of **pregabalin lactam**.



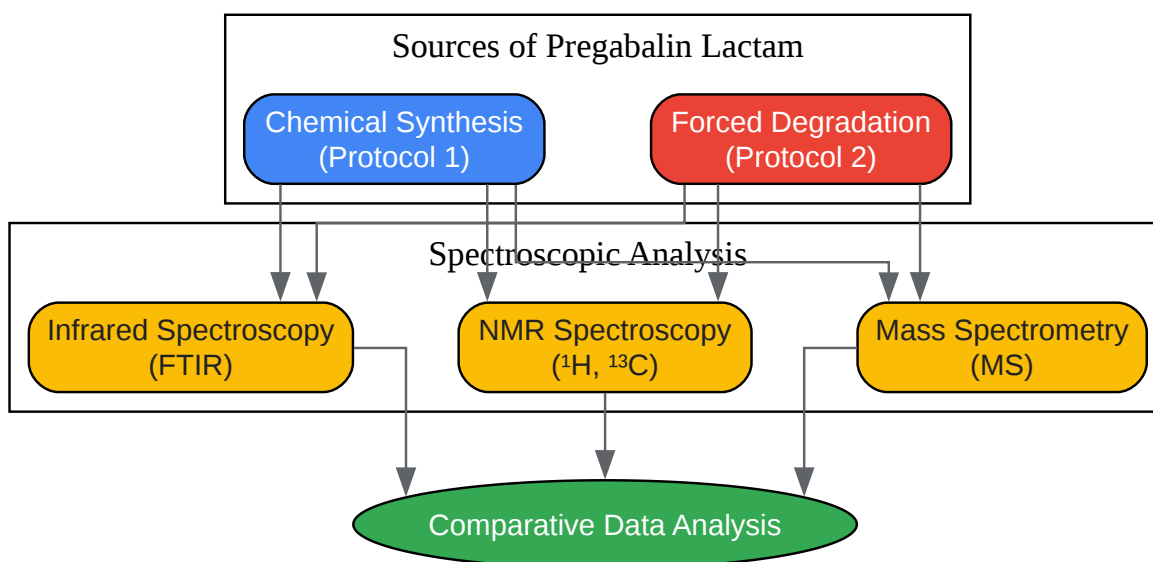
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Caption: Synthetic pathway to (S)-Pregabalin Lactam.



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Caption: Degradation pathway of Pregabalin to its lactam.



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Caption: Experimental workflow for comparative analysis.

Data Presentation and Comparison

The spectroscopic data for **pregabalin lactam** from both synthetic and degradation sources are presented below. The data confirms that both methods yield the same chemical entity, (S)-4-isobutylpyrrolidin-2-one.

Table 1: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Parameter	Synthesized Pregabalin Lactam	Degradation-Derived Pregabalin Lactam	Reference
Molecular Formula	C ₈ H ₁₅ NO	C ₈ H ₁₅ NO	[7]
Molecular Weight	141.21 g/mol	141.21 g/mol	[8][9]
Monoisotopic Mass	141.1154 Da	141.1154 Da	[10]
Primary MS Signal (m/z)	141.1	141.1	[5]

The data indicates that both samples have the same molecular weight and formula, consistent with **pregabalin lactam**.

Table 2: ¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming its structure.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Synthesized Sample	Degradation-Derived Sample
~3.0-3.1	m	-CH ₂ -N-	Consistent	Consistent
~2.3-2.5	m	-CH-	Consistent	Consistent
~2.0-2.2	m	-CH ₂ -C=O	Consistent	Consistent
~1.6-1.8	m	-CH(CH ₃) ₂	Consistent	Consistent
~1.2-1.4	t	-CH ₂ -CH-	Consistent	Consistent
~0.9	d	-CH(CH ₃) ₂	Consistent	Consistent

Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a generalized representation based on typical spectra for this compound class. Both synthesized and degradation-derived samples are expected to produce identical ^1H NMR spectra.

Table 3: ^{13}C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment	Synthesized Sample	Degradation-Derived Sample	Reference
~179.0	C=O (Lactam Carbonyl)	Consistent	Consistent	[3]
~48.4	-CH ₂ -N-	Consistent	Consistent	[3]
~43.8	-CH-	Consistent	Consistent	[3]
~37.5	-CH ₂ -C=O	Consistent	Consistent	[3]
~32.9	-CH ₂ -CH-	Consistent	Consistent	[3]
~26.1	-CH(CH ₃) ₂	Consistent	Consistent	[3]
~22.5	-CH(CH ₃) ₂	Consistent	Consistent	[3]

The expected ^{13}C NMR chemical shifts for **pregabalin lactam** are consistent regardless of its origin.

Table 4: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Assignment	Synthesized Sample	Degradation-Derived Sample
~3200-3400	N-H stretch (Amide)	Present	Present
~2870-2970	C-H stretch (Aliphatic)	Present	Present
~1680-1700	C=O stretch (Lactam Carbonyl)	Present	Present

The characteristic absorption bands for the amide N-H and carbonyl C=O groups are the key identifiers for the lactam structure in an IR spectrum. Both samples are expected to show these characteristic peaks.

Conclusion

The spectroscopic data presented in this guide unequivocally demonstrates that **pregabalin lactam** derived from direct chemical synthesis and that formed through the degradation of pregabalin are structurally identical. The mass spectrometry, ¹H NMR, ¹³C NMR, and IR data are all consistent with the chemical structure of (S)-4-isobutylpyrrolidin-2-one.

For researchers and professionals in drug development and quality control, this guide affirms that a well-characterized, synthesized standard of **pregabalin lactam** can be confidently used for the identification and quantification of this impurity in stability studies of pregabalin. The provided protocols offer a reliable basis for the preparation of both synthesized and degradation-derived samples for in-house verification and further investigation.

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